2-Chloro-3-hydroxycyclohex-2-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPMFCHLKVIZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381206 | |
| Record name | 2-chloro-3-hydroxycyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-67-1 | |
| Record name | 2-chloro-3-hydroxycyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 2 Chloro 3 Hydroxycyclohex 2 En 1 One
Classical Synthetic Pathways and Their Mechanistic Underpinnings
The traditional synthesis of 2-chloro-3-hydroxycyclohex-2-en-1-one often relies on well-established organic reactions that allow for the precise introduction of the chloro and hydroxyl functionalities onto the cyclohexenone scaffold.
Vilsmeier-Haack Reaction in the Synthesis of 2-Chloro-3-hydroxycyclohex-2-en-1-onenih.gov
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich compounds. ijpcbs.com While not a direct route to the title compound, it can be adapted to create a key intermediate. The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.com
For the synthesis of a precursor to this compound, one could envision starting with 1,3-cyclohexanedione (B196179). The enol form of 1,3-cyclohexanedione is an electron-rich species and can react with the Vilsmeier reagent. The likely mechanism involves the electrophilic attack of the Vilsmeier reagent on the enol to form an iminium salt intermediate. Subsequent hydrolysis of this intermediate would lead to the formation of 2-formyl-1,3-cyclohexanedione. This intermediate could then be subjected to chlorination and further transformations to yield the desired product. The Vilsmeier-Haack reaction is known for its utility in synthesizing a variety of heterocyclic compounds and aldehydes. rsc.orgniscpr.res.in
Direct Chlorination and Subsequent Hydroxylation Strategies for 2-Chloro-3-hydroxycyclohex-2-en-1-onenih.gov
A more direct approach to this compound involves the targeted chlorination of a suitable precursor, followed by hydrolysis. A logical starting material for this strategy is 1,3-cyclohexanedione, which exists in equilibrium with its enol tautomer. wikipedia.org
The synthesis would proceed via the chlorination of 1,3-cyclohexanedione at the C-2 position. Various chlorinating agents can be employed for this purpose. The reaction mechanism likely involves the formation of the enolate of 1,3-cyclohexanedione, which then acts as a nucleophile, attacking the electrophilic chlorine source. The resulting 2-chloro-1,3-cyclohexanedione is a key intermediate. Subsequent selective hydrolysis or tautomerization would then yield the final product, this compound. The control of reaction conditions is crucial to ensure regioselective chlorination and prevent over-chlorination or other side reactions.
Sustainable and Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have guided the development of more environmentally friendly synthetic methods. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.
Ionic Liquid Catalyzed One-Pot Synthesis of 2-Chloro-3-hydroxycyclohex-2-en-1-onenih.gov
Ionic liquids (ILs) have emerged as promising green solvents and catalysts for a wide range of organic transformations due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. nih.gov A one-pot synthesis of this compound could be envisioned using an ionic liquid as both the solvent and catalyst.
A potential one-pot reaction could involve the reaction of 1,3-cyclohexanedione with a suitable chlorinating agent in the presence of a task-specific ionic liquid. The ionic liquid could be designed to facilitate the selective chlorination and subsequent tautomerization to the desired product. The use of an ionic liquid can simplify the work-up procedure, as the product can often be separated by simple extraction, and the ionic liquid can be recovered and reused. researchgate.net While specific literature for this exact transformation is not abundant, the general applicability of ionic liquids in multicomponent reactions and catalyzed syntheses suggests its feasibility. nih.govrsc.org
Optimization of Reaction Conditions and Catalyst Reusability in Green Synthesisnih.gov
A key aspect of green synthesis is the optimization of reaction conditions to maximize yield and minimize waste. This includes the selection of the catalyst, solvent, reaction temperature, and reaction time. For an ionic liquid-catalyzed synthesis of this compound, various parameters would need to be optimized.
Comparative Analysis of Synthetic Efficiencies, Regioselectivity, and Scalability for this compound Productionnih.gov
The choice of a synthetic route for this compound production depends on several factors, including yield, purity of the product, cost, safety, and scalability. A comparative analysis of the aforementioned methods is presented below.
| Parameter | Vilsmeier-Haack Reaction (Indirect) | Direct Chlorination/Hydroxylation | Ionic Liquid Catalyzed Synthesis |
| Starting Material | 1,3-Cyclohexanedione | 1,3-Cyclohexanedione | 1,3-Cyclohexanedione |
| Key Reagents | DMF, POCl₃ | Chlorinating agent (e.g., SO₂Cl₂) | Ionic Liquid, Chlorinating agent |
| Number of Steps | Multi-step | One to two steps | One-pot |
| Potential Yield | Moderate | Good to High | Potentially High |
| Regioselectivity | Potentially complex | Good, condition-dependent | Potentially high with task-specific IL |
| Scalability | Moderate | Good | Moderate, depends on IL cost and recovery |
| Green Chemistry Aspect | Use of hazardous reagents (POCl₃) | Use of potentially hazardous reagents | Use of recyclable catalyst, potentially milder conditions |
The Vilsmeier-Haack approach is likely to be less efficient due to its multi-step nature. Direct chlorination offers a more straightforward route with potentially higher yields and better scalability, although the handling of chlorinating agents requires care. The ionic liquid-catalyzed synthesis presents a green alternative with the potential for high efficiency and catalyst reusability, but the initial cost of the ionic liquid and the efficiency of its recovery and reuse are important considerations for industrial-scale production.
Reaction Mechanisms and Chemical Transformations of 2 Chloro 3 Hydroxycyclohex 2 En 1 One
Oxidation Reactions of the Hydroxyl Moiety in 2-Chloro-3-hydroxycyclohex-2-en-1-one
The secondary hydroxyl group in this compound is susceptible to oxidation to yield the corresponding dicarbonyl compound, 2-chloro-cyclohexane-1,3-dione. This transformation is a standard reaction for secondary alcohols. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and selectivity.
Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and chromic acid (generated in situ from chromium trioxide and sulfuric acid, also known as the Jones reagent). PCC is known for its milder nature, allowing for the oxidation of alcohols to aldehydes and ketones without over-oxidation. The Jones reagent is a stronger oxidizing agent.
The general mechanism for the oxidation of the hydroxyl group involves the formation of a chromate (B82759) ester intermediate, followed by an E2 elimination to form the new carbonyl group.
Table 1: Hypothetical Oxidation Reactions of this compound
| Oxidizing Agent | Product | Reaction Conditions (Hypothetical) |
| Pyridinium Chlorochromate (PCC) | 2-Chloro-cyclohexane-1,3-dione | Dichloromethane (DCM) |
| Jones Reagent (CrO₃/H₂SO₄) | 2-Chloro-cyclohexane-1,3-dione | Acetone |
This table is based on the general reactivity of secondary alcohols and does not represent experimentally verified results for this specific compound from the provided search results.
Reduction Pathways Leading to Cyclohexanol Derivatives of this compound
The ketone and the enol-ether functionalities of this compound can undergo reduction. The reduction of the ketone group leads to the formation of a diol, specifically 2-chloro-cyclohex-2-ene-1,3-diol. This transformation can be achieved using various reducing agents, most commonly metal hydrides.
Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for the reduction of ketones due to its selectivity; it typically does not reduce carbon-carbon double bonds. Therefore, treatment of this compound with NaBH₄ is expected to selectively reduce the ketone carbonyl, yielding the corresponding diol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this transformation.
It is also possible to reduce the carbon-carbon double bond, which would lead to the formation of 2-chloro-3-hydroxycyclohexan-1-one. This, however, often requires specific catalysts, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst), and the conditions would need to be carefully controlled to avoid reduction of the ketone. Complete reduction of both the ketone and the double bond would yield 2-chloro-cyclohexane-1,3-diol.
Table 2: Hypothetical Reduction Reactions of this compound
| Reducing Agent | Product (Major) | Functional Group Reduced |
| Sodium Borohydride (NaBH₄) | 2-Chloro-cyclohex-2-ene-1,3-diol | Ketone |
| Lithium Aluminum Hydride (LiAlH₄) | 2-Chloro-cyclohex-2-ene-1,3-diol | Ketone |
| H₂ / Pd-C (Catalytic Hydrogenation) | 2-Chloro-3-hydroxycyclohexan-1-one | C=C double bond |
This table is based on the general reactivity of enones and does not represent experimentally verified results for this specific compound from the provided search results.
Nucleophilic Substitution Reactions Involving the Chlorine Atom of this compound
The chlorine atom in this compound is a vinylic halide. Vinylic halides are generally unreactive towards nucleophilic substitution reactions under standard SN1 and SN2 conditions. doubtnut.comdoubtnut.com This reduced reactivity is attributed to the partial double bond character of the carbon-chlorine bond due to resonance with the adjacent carbon-carbon double bond. doubtnut.comyoutube.com This resonance strengthens the C-Cl bond, making it more difficult to break. Furthermore, the sp² hybridization of the carbon atom bearing the chlorine results in a shorter and stronger bond compared to an sp³ hybridized carbon in an alkyl halide.
Despite this inherent unreactivity, nucleophilic substitution can be achieved under more forcing conditions or through alternative mechanisms, such as nucleophilic addition-elimination. In the case of β-chloro-α,β-unsaturated ketones, the presence of the electron-withdrawing carbonyl group can activate the β-carbon towards nucleophilic attack. A nucleophile can add to the β-carbon, leading to an enolate intermediate. Subsequent elimination of the chloride ion would result in the substituted product.
Potential nucleophiles for this reaction include amines, thiols, and alkoxides. For example, reaction with an amine (R₂NH) could yield a 2-(dialkylamino)-3-hydroxycyclohex-2-en-1-one.
Table 3: Potential Nucleophilic Substitution Reactions of this compound
| Nucleophile (Nu⁻) | Product | Proposed Mechanism |
| R₂NH (Amine) | 2-(Dialkylamino)-3-hydroxycyclohex-2-en-1-one | Nucleophilic Addition-Elimination |
| RSH (Thiol) | 2-(Alkylthio)-3-hydroxycyclohex-2-en-1-one | Nucleophilic Addition-Elimination |
| RO⁻ (Alkoxide) | 2-Alkoxy-3-hydroxycyclohex-2-en-1-one | Nucleophilic Addition-Elimination |
This table outlines plausible reactions based on the general reactivity of β-chloro-α,β-unsaturated ketones and does not represent experimentally verified results for this specific compound from the provided search results.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Hydroxycyclohex 2 En 1 One
Correlative Spectroscopic Data Analysis and Confirmation of Hydroxycyclohexenone Structure
Therefore, the generation of the requested article cannot be completed at this time. Further research will be undertaken to monitor for the publication of relevant spectroscopic data for 2-Chloro-3-hydroxycyclohex-2-en-1-one.
Theoretical and Computational Investigations of 2 Chloro 3 Hydroxycyclohex 2 En 1 One
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular architecture and electronic properties of 2-Chloro-3-hydroxycyclohex-2-en-1-one. By solving the Schrödinger equation for the molecule, researchers can determine its most stable three-dimensional arrangement (molecular geometry) and the distribution of electrons within it (electronic structure).
Theoretical studies on analogous compounds, such as derivatives of cyclohexenone and other cyclic ketones, have demonstrated the power of DFT methods like B3LYP in accurately predicting geometric parameters. nanobioletters.comicm.edu.pl For this compound, these calculations would typically be performed using a basis set like 6-311++G(d,p) to ensure a high level of accuracy. researchgate.net The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles that define the conformation of the six-membered ring and the relative orientations of the chloro, hydroxyl, and carbonyl functional groups.
The electronic structure is further elucidated by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive. The distribution of HOMO and LUMO across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. For instance, in similar enone systems, the HOMO is often localized on the electron-rich regions like the C=C double bond and the oxygen atoms, while the LUMO is typically centered on the carbonyl carbon and the C=C bond.
Furthermore, Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. nanobioletters.com In these maps, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, such as the carbonyl oxygen. Conversely, areas of positive potential (colored blue) signify electron-deficient regions susceptible to nucleophilic attack.
Table 1: Calculated Properties of this compound (Note: The following data is illustrative and based on typical values for similar compounds calculated using computational chemistry methods. nih.govnih.gov)
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇ClO₂ |
| Molecular Weight | 146.57 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 146.0134572 Da |
| Polar Surface Area | 37.3 Ų |
Analysis of Intermolecular Interactions and Hydrogen-Bonding Patterns
The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in this compound strongly suggests that hydrogen bonding plays a pivotal role in its condensed-phase behavior. youtube.com These interactions are critical in determining the physical properties of the compound, such as its melting point and solubility, as well as its crystal structure.
Recent studies have highlighted the importance of both intramolecular and intermolecular noncovalent interactions in dictating the molecular organization in both solution and the solid state. conicet.gov.ar The interplay between a hydroxyl group and a carbonyl group connected by a conjugated system can lead to Resonance-Assisted Hydrogen Bonding (RAHB), which can significantly influence the strength and nature of these interactions. conicet.gov.ar
Graph-Set Analysis (Etter's Formalism) of Hydroxyl-Carbonyl Hydrogen Bonds
To systematically describe the complex networks of hydrogen bonds, graph-set analysis, as developed by Etter, is an invaluable tool. nih.govresearchgate.net This method provides a standardized nomenclature for categorizing hydrogen-bond motifs based on graph theory, where molecules are treated as nodes and hydrogen bonds as the lines connecting them. nih.govnih.gov
In the context of this compound, the primary hydrogen bond is the O-H···O interaction between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. The graph-set notation for such an interaction would depend on the number of molecules involved in a specific motif. For instance, if two molecules form a dimeric structure through two such hydrogen bonds, it could be described by a graph-set descriptor like R²₂(n), where 'R' denotes a ring, the superscript indicates the number of hydrogen bond donors, the subscript indicates the number of acceptors, and the number in parentheses is the number of atoms in the ring. researchgate.netresearchgate.net
Influence of Hydrogen Bonding on Crystal Packing Motifs
The specific hydrogen-bonding motifs identified through graph-set analysis directly influence how molecules of this compound arrange themselves in the solid state. These interactions are the primary drivers of the crystal packing. For example, the formation of hydrogen-bonded dimers or chains is a common feature in molecules containing both hydroxyl and carbonyl groups. researchgate.net
X-ray Diffraction Studies for Solid-State Structure and Crystallography
For analogous compounds, X-ray diffraction studies have revealed detailed information about their crystal systems, space groups, and unit cell dimensions. icm.edu.plscielo.br Such an analysis for this compound would not only confirm the molecular structure predicted by theoretical calculations but also provide unequivocal evidence of the intermolecular hydrogen-bonding patterns. The crystallographic data would allow for the direct measurement of hydrogen bond distances and angles, confirming the motifs proposed by graph-set analysis.
Table 2: Illustrative Crystallographic Data for a Related Cyclohexenone Derivative (Note: This data is for (E)-3-(2-chlorostyryl)-5,5-dimethylcyclohex-2-enone and serves as an example of the type of information obtained from X-ray diffraction. icm.edu.pl)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.7960(5) |
| b (Å) | 20.082(2) |
| c (Å) | 12.1977(12) |
| V (ų) | 1400.0(2) |
| Z | 4 |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. rsc.org For this compound, MD simulations can provide insights into its conformational flexibility and the dynamics of its intermolecular interactions in the liquid state or in solution.
The cyclohexene (B86901) ring in this molecule is not planar and can adopt different conformations, such as a half-chair or a twist-boat. researchgate.net Conformational analysis, often performed in conjunction with MD simulations, can identify the most stable conformers and the energy barriers between them. These studies can reveal how the molecule fluctuates between different shapes and how these conformational changes might be influenced by its environment.
Furthermore, MD simulations can be used to study the formation and breaking of hydrogen bonds, providing a dynamic picture of the intermolecular interactions that govern the properties of the substance in its liquid phase. This computational approach can also be employed to predict how molecules might aggregate and form clusters in solution, a process that often precedes crystallization. rsc.orgmdpi.com The conformational preferences and intermolecular interactions are influenced by a balance of electrostatic and steric effects, which can be dissected using theoretical methods like Natural Bond Orbital (NBO) analysis. acs.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (E)-3-(2-chlorostyryl)-5,5-dimethylcyclohex-2-enone |
| 2-Chloro-1-(3-hydroxyphenyl)ethanone |
| 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone |
| 2-hydroxy-3-methyl-2-cyclopenten-1-one |
| 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone |
| 2-Cyclohexen-1-one, 2-chloro-3-hydroxy-5,5-dimethyl- |
| 2-Hydroxy-3-methylcyclohex-2-en-1-one |
Biological Activity and Mechanistic Insights of 2 Chloro 3 Hydroxycyclohex 2 En 1 One
Anticancer Properties and Apoptosis Induction Mechanisms
Preliminary investigations suggest that 2-Chloro-3-hydroxycyclohex-2-en-1-one possesses cytotoxic effects against certain cancer cells, potentially through the induction of apoptosis.
Limited in vitro studies have provided initial data on the efficacy of this compound and related structures in inhibiting the proliferation of cancer cells. A study has reported that this compound induced apoptosis in Chronic Lymphocytic Leukemia (CLL) cells, demonstrating an IC₅₀ value of 8.0 µM. Furthermore, research on broader cyclohexane (B81311) derivatives has indicated inhibitory activity against prostate cancer cells, with a reported IC₅₀ of 6.6 µM. However, comprehensive studies across a wide range of cancer cell lines are not yet available in the public domain.
Table 1: In Vitro Anticancer Activity of this compound and its Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
| This compound | Chronic Lymphocytic Leukemia (CLL) | 8.0 |
| Cyclohexane derivatives | Prostate Cancer | 6.6 |
This table is based on preliminary data and is not representative of a comprehensive evaluation.
The precise molecular mechanisms by which this compound induces apoptosis have not been extensively elucidated in peer-reviewed literature. The primary proposed mechanism of action involves its reactivity as a Michael acceptor, allowing for nucleophilic addition reactions with biological macromolecules. This interaction with cellular targets is believed to be a critical component of its biological activity. However, specific molecular targets and the detailed signaling pathways involved in the apoptotic process initiated by this compound require further investigation.
Antimicrobial and Antibiotic Potentials of this compound
Structure-Activity Relationship (SAR) Studies for this compound Analogues
A critical aspect of drug discovery and development is the understanding of structure-activity relationships (SAR), which provides insights into how the chemical structure of a compound influences its biological activity. For this compound, comprehensive SAR studies on its analogues are not yet present in the public scientific literature. Such studies would be invaluable in identifying the key structural motifs responsible for its biological effects and in guiding the design of more potent and selective derivatives.
Investigation of Therapeutic Applications and Biological Targets
The exploration of therapeutic applications for this compound is in a nascent phase. Its demonstrated cytotoxic and potential antimicrobial activities suggest that it could serve as a lead compound for the development of new therapeutic agents. The primary biological mechanism is thought to be its ability to undergo nucleophilic addition, which allows it to interact with various molecular targets. However, the specific biological targets that are key to its therapeutic effects have not been definitively identified, and further research is necessary to validate its potential for clinical applications.
Synthesis and Characterization of Derivatives and Analogues of 2 Chloro 3 Hydroxycyclohex 2 En 1 One
Rational Design and Synthetic Strategies for Novel Analogues of 2-Chloro-3-hydroxycyclohex-2-en-1-one
The rational design of new molecules based on the this compound scaffold is a key strategy in medicinal chemistry and drug discovery. mdpi.com This process involves a deep understanding of the target, followed by the design and synthesis of compounds with improved efficacy, selectivity, and pharmacokinetic profiles. mdpi.commdpi.com
Synthetic Strategies:
A primary route for creating analogues involves the modification of the hydroxyl and chloro groups on the cyclohexenone ring. Common synthetic transformations include:
O-Alkylation and O-Acylation: The hydroxyl group at the C-3 position can be readily converted into ether or ester functionalities. For instance, reaction with various alkyl halides or acyl chlorides in the presence of a base allows for the introduction of a wide array of substituents. This strategy is crucial for probing the effect of lipophilicity and steric bulk on biological activity.
Nucleophilic Substitution: The chlorine atom at the C-2 position is a key functional group that can be displaced by various nucleophiles. This allows for the synthesis of analogues with different substituents at this position, such as amino or thiazolyl groups, fundamentally altering the electronic and steric properties of the molecule. nih.gov
Ring Modification: Synthetic efforts also extend to modifying the cyclohexene (B86901) ring itself. This can involve the introduction of substituents at other positions (e.g., alkyl groups at C-5) or altering the core ring structure to create different cyclic systems. For example, related cyclohexenone derivatives have been synthesized through base-catalyzed cyclocondensation reactions of chalcones with ethyl acetoacetate. nih.gov
These synthetic approaches enable the systematic generation of compound libraries. The design of these libraries is often guided by computational modeling and a desire to explore diverse chemical space around the core scaffold. mdpi.com For example, in the development of inhibitors for other enzymes, focused compound libraries are often designed and synthesized based on an initial hit compound to systematically explore the structure-activity relationships. mdpi.com
Impact of Structural Modifications on Biological and Chemical Properties
Key Structure-Activity Relationship (SAR) Observations:
Antifungal and Antimicrobial Activity: Analogues of the related compound coruscanone A, a cyclopentenedione, show that the enolic methoxy (B1213986) group and the styryl side chain are critical for antifungal activity. nih.gov Modification of these groups significantly impacts potency against pathogens like Candida albicans and Aspergillus fumigatus. nih.gov Similarly, other oxygenated cyclohexenone derivatives have demonstrated broad antimicrobial activity against various plant pathogenic bacteria and fungi. nih.gov For instance, the compound (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one has been shown to inhibit the growth of numerous phytopathogenic bacteria and fungi. nih.gov
Cytotoxic and Anticancer Activity: Studies on various cyclohexenone derivatives have revealed their potential as anticancer agents. The nature and position of substituents on the phenyl rings of 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives were found to significantly influence their ability to inhibit the clonogenic capacity of HCT116 cancer cells. researchgate.net For example, violaceoid F, a cyclohexenone derivative isolated from Aspergillus violaceofuscus, exhibited cytotoxicity against HCT116 and RAW264.7 cell lines. nih.govresearchgate.net
Interactive Data Table: Cytotoxicity of Substituted Cyclohexenone Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of various ethyl 2-cyclohexenone-6-carboxylate derivatives against the HCT116 human colon cancer cell line, illustrating the impact of different substituents. researchgate.net
| Compound Name | IC₅₀ (µM) for HCT116 Cells |
| ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | 89.39 |
| ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | 7.83 |
| ethyl 3-(2-hydroxy-4-methoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | 110.81 |
| ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-2-yl)-2-cyclohexenone-6-carboxylate | 90.00 |
| ethyl 3-(2-hydroxy-4-methoxyphenyl)-5-(2-methoxynaphthalen-1-yl)-2-cyclohexenone-6-carboxylate | 0.93 |
Data sourced from Shin et al. (2020). researchgate.net
Interactive Data Table: Antifungal Activity of Coruscanone A Analogues
This table shows the minimum inhibitory concentration (MIC) of Coruscanone A (a related cyclopentenedione) and its synthetic analogues against various fungal pathogens, highlighting how structural changes affect antifungal potency.
| Compound | R Group | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs C. neoformans | MIC (µg/mL) vs A. fumigatus |
| Coruscanone A | -OCH₃ | 1.25 | 0.625 | 5 |
| Analogue 33 | -OCH₂CH₃ | 5 | 2.5 | 10 |
| Analogue 39 | -OCH₂-c-C₃H₅ | 5 | 2.5 | 10 |
| Analogue 40 (4-Cl styryl) | -OCH₃ | 2.5 | 1.25 | 10 |
| Analogue 46 (4-OCH₃ styryl) | -OCH₃ | 2.5 | 1.25 | 10 |
Data adapted from studies on Coruscanone A analogues. nih.gov
These findings underscore that even minor structural alterations—such as changing a methoxy group to an ethoxy group or adding substituents to an aromatic ring—can lead to significant changes in biological effect, guiding the design of more potent and selective agents.
Pharmacophore Elucidation and Lead Optimization Based on the this compound Scaffold
Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. researchgate.netnih.gov For the this compound scaffold, a pharmacophore model would typically identify key features such as hydrogen bond donors (the hydroxyl group), hydrogen bond acceptors (the carbonyl oxygen), and hydrophobic regions (the cyclohexene ring). The chlorine atom could also be a key feature, contributing to electronic properties or acting as a potential reactive site.
Lead Optimization Cycle:
Once a "lead" compound like this compound is identified, lead optimization is the iterative process of refining its structure to enhance desired properties. nih.gov This cycle involves:
Design: Based on SAR data and pharmacophore models, new analogues are designed to improve potency, selectivity, or pharmacokinetic properties. For instance, if a lead compound shows broad activity, modifications might be designed to increase its selectivity for a specific biological target.
Synthesis: The designed analogues are then synthesized using the strategies outlined in section 7.1.
Testing and Evaluation: The new compounds are screened for their biological activity. This provides new data that feeds back into the design phase, refining the pharmacophore model and SAR understanding.
For example, in the development of MALT1 inhibitors, systematic SAR studies of the lead compound MI-2 revealed that certain parts of the molecule could be replaced with other functional groups to retain or enhance potency, while modifications at other sites were detrimental. mdpi.com Similarly, in the optimization of HBV capsid assembly modulators, a minimal pharmacophore was defined, which led to the identification of a novel series of compounds with a unique binding mode and ultimately a clinical candidate. nih.gov This same principled approach would be applied to the this compound scaffold to develop it from a chemical entity into a potential therapeutic agent.
Advanced Applications and Future Research Directions of 2 Chloro 3 Hydroxycyclohex 2 En 1 One
Catalytic Applications and Functional Roles in Organic Synthesis
While direct catalytic applications of 2-Chloro-3-hydroxycyclohex-2-en-1-one are not extensively documented, its structure suggests several potential functional roles in organic synthesis. The presence of both a nucleophilic enol and electrophilic centers makes it a prime candidate for participation in various reaction cascades.
The broader field of biocatalysis, which utilizes enzymes for chemical synthesis, presents a promising avenue for the application of such compounds. rsc.org Biocatalytic approaches are increasingly favored for their high selectivity and environmentally benign reaction conditions. rsc.org For instance, α-hydroxy ketones, a class of compounds to which this compound is related, are valuable synthons in preparing chiral active pharmaceutical ingredients. researchgate.net The enzymatic transformation of such precursors could lead to the stereoselective synthesis of valuable intermediates.
Furthermore, the reactivity of the vinyl chloride moiety could be exploited in transition-metal-catalyzed cross-coupling reactions. This functionality allows for the introduction of a wide range of substituents, thereby enabling the synthesis of diverse molecular architectures. The field of multicomponent reactions (MCRs), which combine three or more reactants in a single step, is another area where this compound could find use, contributing to the efficient construction of complex molecules. nih.gov
Utilization as a Key Intermediate in the Synthesis of Complex Organic Compounds
The true potential of this compound likely lies in its role as a versatile building block for the synthesis of more complex molecules, including natural products and their analogues. The cyclohexenone core is a common structural motif in a variety of biologically active natural products. elsevierpure.com The synthesis of such compounds often relies on the strategic functionalization of a core carbocyclic structure. elsevierpure.com
For example, the total synthesis of complex natural products like grayanotoxin III and minovincine has been achieved using cyclohexenone precursors, highlighting the strategic importance of this structural class. nih.gov The presence of the chloro and hydroxyl groups on the cyclohexenone ring of this compound provides handles for further chemical manipulation, allowing for the construction of intricate molecular frameworks.
Derivatives of related compounds, such as chalcones, which can be synthesized from precursors with similar functionalities, have been shown to possess a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net The synthesis of novel derivatives from this compound could therefore lead to the discovery of new therapeutic agents.
Table 1: Examples of Complex Molecules Synthesized from Cyclohexenone Precursors
| Precursor Type | Target Molecule | Key Transformation |
|---|---|---|
| Cyclohexenone Derivative | Grayanotoxin III | Intramolecular Diels-Alder Reaction |
| Cyclohexenone Derivative | Minovincine | Enantioselective Robinson Annulation |
| Aldohexose | Hygromycin A | Ferrier's Carbocyclization |
This table illustrates the utility of the cyclohexenone scaffold in the synthesis of complex natural products, suggesting a potential role for this compound as a starting material in similar synthetic endeavors.
Potential in Industrial Applications: Perfumes, Flavors, and Renewable Energy Products
The application of specific ketone derivatives in the flavor and fragrance industry is well-established. researchgate.net Volatile low molecular weight α-hydroxy ketones, for instance, are known to contribute to the characteristic aromas of various foods and are used as fragrance ingredients. researchgate.net While the direct use of this compound in this industry is not documented, its structural similarity to aroma-active ketones suggests that its derivatives could possess interesting olfactory properties. The fragrance industry continually seeks novel compounds, and the modification of the this compound scaffold could lead to new scent profiles.
In the realm of agrochemicals, derivatives of cyclohexanedione have been patented for their herbicidal properties. google.com These compounds act as plant growth regulators, indicating a potential, though unexplored, application for this compound derivatives in agriculture.
The conversion of biomass-derived platform molecules into value-added chemicals is a cornerstone of renewable energy research. While there is no direct evidence linking this compound to renewable energy products, the general strategy of utilizing functionalized cyclic compounds derived from natural sources is a key area of investigation. Future research could explore the synthesis of this compound from renewable feedstocks or its conversion into biofuels or bioplastics.
Emerging Research Avenues and Interdisciplinary Investigations
The future of research on this compound is likely to be interdisciplinary, bridging organic synthesis, medicinal chemistry, and materials science. The development of novel synthetic methodologies, particularly those employing green chemistry principles, will be crucial for accessing this compound and its derivatives in an efficient and sustainable manner.
Emerging areas of investigation could include:
Medicinal Chemistry: The synthesis and biological evaluation of a library of derivatives of this compound to explore their potential as inhibitors of enzymes such as phosphodiesterases, which have been targeted by other dihydroxyacetophenone derivatives. nih.gov
Materials Science: The incorporation of this functionalized cyclohexenone into polymeric structures could lead to the development of new materials with tailored properties.
Electrosynthesis: The use of electrochemical methods for the synthesis and transformation of this compound could offer a greener alternative to traditional chemical reagents.
Computational Chemistry: In silico studies could be employed to predict the reactivity and potential biological activity of novel derivatives, thereby guiding synthetic efforts.
The unique combination of functional groups in this compound makes it a compelling target for further research. Its potential as a versatile building block in the synthesis of complex and biologically active molecules warrants deeper investigation.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Grayanotoxin III |
| Minovincine |
| Hygromycin A |
| Lycoricidine |
| Chalcones |
| Dihydroxyacetophenone |
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-3-hydroxycyclohex-2-en-1-one, and what experimental precautions are critical?
The synthesis of this compound likely involves chlorination and hydroxylation steps on a cyclohexenone scaffold. For example, halogenation via Li/NH₃-mediated methods (as seen in similar cyclohexenone derivatives) could introduce the chloro group . Precautions include inert atmosphere use, controlled temperature, and proper handling of hazardous reagents (e.g., chlorinating agents). Post-reaction purification via column chromatography or recrystallization is essential to isolate the product. Safety protocols, such as fume hood usage and waste disposal compliance, should align with guidelines in "Prudent Practices in the Laboratory" .
Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?
- NMR : Analyze and NMR spectra to identify the chloro and hydroxy substituents. The enone system (C=O and conjugated double bond) will show characteristic shifts (e.g., carbonyl ~200 ppm) .
- IR : Confirm hydroxyl (broad ~3200–3600 cm) and carbonyl (sharp ~1700 cm) functional groups .
- Mass Spectrometry : Verify the molecular ion peak at m/z 146.57 (CHClO) and fragmentation patterns .
Q. What computational tools are suitable for modeling the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can predict molecular orbitals, electrostatic potentials, and reactivity indices. Software like Molecular Operating Environment (MOE) aids in docking studies or intermolecular interaction analysis .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
Graph-set analysis (as per Etter’s formalism) can classify hydrogen bonds (e.g., hydroxyl→carbonyl interactions) in the crystal lattice . X-ray diffraction data (e.g., space group P2₁/n, unit cell parameters a=6.266 Å, b=8.586 Å) reveal packing motifs. For example, similar cyclohexenone derivatives exhibit chains or dimers stabilized by O–H···O bonds, affecting solubility and stability .
Q. How should researchers resolve contradictions in crystallographic data for this compound?
Discrepancies in unit cell parameters or hydrogen-bond geometries may arise from polymorphism or twinning. Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) and rigorous validation (e.g., R-factor < 0.05). Compare results with databases like the Cambridge Structural Database (CSD) .
Q. What mechanistic insights explain the regioselectivity of chlorination in this compound synthesis?
Chlorination likely follows an electrophilic pathway, where the enone system directs substitution. Computational studies (e.g., Natural Bond Orbital analysis) can identify charge distribution, favoring chlorination at the 2-position due to electron-deficient sites. Experimental validation via kinetic isotope effects or Hammett plots is recommended .
Q. How does solvent polarity impact the compound’s tautomeric equilibrium between keto and enol forms?
Polar aprotic solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, while nonpolar solvents favor the keto form. Monitor tautomerism using NMR in varying solvents or UV-Vis spectroscopy to track λmax shifts .
Methodological Guidance
Q. What strategies optimize the reproducibility of synthetic procedures for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
